2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde
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Overview
Description
2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method includes the following steps:
Fluorination: Introduction of a fluorine atom to the benzaldehyde ring.
Methoxylation: Addition of a methoxy group (-OCH3) to the benzaldehyde.
Methylthiolation: Introduction of a methylthio group (-SCH3) to the benzaldehyde.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the fluorine atom or other functional groups with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid .
Scientific Research Applications
2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of functional groups such as fluorine, methoxy, and methylthio allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the methylthio group.
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde: Similar structure with different positioning of functional groups.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a methoxy group
Uniqueness
2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-methoxy-3-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUKPVCOPGUDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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